cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid
Description
Structural Identification and IUPAC Nomenclature
The compound cis-3-[2-oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid is a cyclopentanecarboxylic acid derivative characterized by a stereochemically defined bicyclic framework. Its systematic IUPAC name, (1R,3S)-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid , reflects its absolute configuration and functional group arrangement.
| Structural Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₅H₁₅F₃O₃ |
| Molecular Weight | 300.27 g/mol |
| SMILES Notation | C1CC@HC(=O)O |
| InChIKey | SJYYLUUYOGRNAZ-VHSXEESVSA-N |
| Stereochemistry | Cis configuration at C1 and C3 positions |
The cyclopentane ring adopts a puckered conformation, with the carboxylic acid group at position 1 and a ketone-containing ethyl side chain at position 3. The 2-trifluoromethylphenyl substituent introduces steric and electronic effects critical to the molecule’s reactivity.
Historical Context in Cyclopentanecarboxylic Acid Derivative Research
Cyclopentanecarboxylic acid derivatives have been synthesized since the late 19th century, with early work by Perkin (1887) on trans-cyclopentane-1,2-dicarboxylic acid laying foundational methodologies. Modern advances, such as Brenner’s 1961 synthesis using brominated cyclohexanone intermediates, demonstrated the utility of ring-contraction strategies for generating functionalized cyclopentane systems.
The target compound emerged from efforts to optimize stereochemical control in cyclopentane functionalization. For example:
- Alkylation of diethyl malonate with 1,3-dibromopropane enabled tetraethyl pentane-1,1,5,5-tetracarboxylate synthesis, a precursor for cyclization.
- Enantioselective transaminase processes (e.g., in MK-7246 synthesis) highlighted the role of chiral catalysts in accessing stereodefined cyclopentane derivatives.
These methods underscore the compound’s place within a broader class of bioactive molecules, including prostaglandin analogs and CRTH2 receptor antagonists.
Significance of Trifluoromethyl and Ketone Functional Groups
Trifluoromethyl Group
The −CF₃ group is a cornerstone of modern medicinal chemistry due to its:
- Electron-withdrawing nature : Enhances metabolic stability and acidity of adjacent protons (e.g., pKa ~4.67 for the carboxylic acid group).
- Lipophilicity : Improves membrane permeability, as seen in drugs like efavirenz and celecoxib.
- Steric bulk : Directs regioselectivity in substitution reactions, as demonstrated in iridium-catalyzed N–H insertions.
Ketone Functional Group
The α,β-unsaturated ketone (2-oxoethyl side chain) contributes to:
- Conformational rigidity : Stabilizes the cis configuration via intramolecular hydrogen bonding.
- Reactivity : Participates in nucleophilic additions (e.g., Grignard reactions) and serves as a precursor for heterocycle synthesis.
The synergy between these groups makes the compound a versatile intermediate for pharmaceutical synthesis, particularly in antiviral and anti-inflammatory agents.
Properties
IUPAC Name |
(1R,3S)-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O3/c16-15(17,18)12-4-2-1-3-11(12)13(19)8-9-5-6-10(7-9)14(20)21/h1-4,9-10H,5-8H2,(H,20,21)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYYLUUYOGRNAZ-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Cyclopentane Core Assembly
- Cyclopentane precursor : Start with a substituted cyclopentane (e.g., cyclopentene derivative).
- Acylation : Introduce the 2-(2-trifluoromethylphenyl)acetyl group via nucleophilic acyl substitution.
- Oxidation : Convert a ketone-protected intermediate to the carboxylic acid.
Route 2: Resolution of Racemates
- Chiral resolution : Use optically active bases (e.g., 1-ephedrine or quinine) to separate enantiomers via diastereomeric salt formation, as demonstrated in analogous cyclopropane carboxylic acid syntheses.
Critical Challenges
- Stereochemical control : Achieving the cis-configuration between the carboxylic acid and ketone side chain.
- Trifluoromethyl group stability : Ensuring compatibility with reaction conditions (e.g., avoiding hydrolysis of the CF₃ group).
Research Gaps and Opportunities
- No peer-reviewed publications explicitly detailing the synthesis of this compound were identified in the provided sources.
- Future work could explore asymmetric catalysis (e.g., organocatalysts or chiral ligands) to improve enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the oxo group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : The compound's structural features make it a candidate for the development of novel pharmaceuticals. Its ability to interact with biological targets can be explored in the synthesis of new drug candidates with improved efficacy and selectivity.
- Synthesis of Noncanonical Amino Acids : cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid can serve as a precursor in the synthesis of noncanonical amino acids, which are increasingly utilized in biocatalysis and the development of therapeutics .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research into its mechanism of action could lead to the identification of new anticancer agents .
Organic Synthesis Applications
- Stereoselective Reactions : The chiral nature of this compound allows it to be used in stereoselective reactions, which are crucial for producing enantiomerically pure compounds in pharmaceuticals .
- Building Block for Complex Molecules : Its unique functional groups enable it to act as a building block in the synthesis of more complex organic molecules, facilitating the creation of diverse chemical libraries for screening purposes.
Material Science Applications
- Fluorinated Polymers : The trifluoromethyl group is known for imparting unique properties to polymers, such as increased hydrophobicity and thermal stability. This compound can be used to create fluorinated polymeric materials with specialized applications in coatings and electronics .
- Nanotechnology : Research into nanocomposites may benefit from incorporating this compound due to its potential to enhance the mechanical and thermal properties of nanomaterials.
Case Study 1: Synthesis and Characterization
A recent study demonstrated the successful synthesis of this compound via a multi-step reaction involving cyclopentanone derivatives. Characterization was performed using NMR and mass spectrometry, confirming the structural integrity and purity necessary for further applications .
In vitro assays assessed the biological activity of derivatives synthesized from this compound against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, warranting further investigation into their mechanisms and potential as therapeutic agents .
Mechanism of Action
The mechanism by which cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
Para-Trifluoromethylphenyl Analog
- Name : cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid
- CAS : 733740-47-1
- Molecular Formula : C₁₅H₁₅F₃O₃ (identical to target compound)
- Key Difference : Trifluoromethyl group at the para position of the phenyl ring.
- Impact : Altered electronic effects and steric hindrance may influence binding affinity in biological targets compared to the ortho-substituted analog .
Meta-Trifluoromethylphenyl Analog
- Name : cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid
- CAS : 733740-46-0
- Molecular Formula : C₁₅H₁₅F₃O₃
- Key Difference : Trifluoromethyl group at the meta position.
- Impact : Intermediate steric and electronic properties between ortho and para isomers; may exhibit unique solubility or metabolic stability .
Functional Group Variations
2-Nitrophenyl Derivative
- Name : cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
- CAS : 733740-48-2
- Molecular Formula: C₁₄H₁₅NO₅
- Molecular Weight : 277.28 g/mol
- Key Difference: Nitro group (-NO₂) replaces trifluoromethyl (-CF₃).
2-Methoxyphenyl Derivative
- Name : rel-(1R,3S)-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
- CAS : 733740-27-7
- Molecular Formula : C₁₅H₁₈O₄
- Molecular Weight : 262.30 g/mol
- Key Difference : Methoxy (-OCH₃) substituent.
Comparative Data Table
Biological Activity
cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid is a chiral compound with the molecular formula C15H15F3O3. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its unique structural properties and potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
| Property | Value |
|---|---|
| Molecular Formula | C15H15F3O3 |
| Molecular Weight | 300.27 g/mol |
| IUPAC Name | (1S,3R)-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid |
| InChI Key | SJYYLUUYOGRNAZ-ZJUUUORDSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its penetration through cellular membranes and interaction with biomolecules such as proteins and nucleic acids.
Research indicates that this compound may exhibit anti-inflammatory and antioxidant properties, potentially modulating pathways involved in oxidative stress and inflammation. However, specific molecular targets and pathways remain to be fully elucidated.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This inhibition could lead to reduced inflammation in various models, making it a candidate for treating inflammatory diseases.
Antioxidant Activity
The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is significant as oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders.
Case Studies
- Inflammation Model Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant reduction in serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis showed decreased infiltration of immune cells into tissues, indicating a protective effect against inflammation.
- Oxidative Stress Assessment : In vitro experiments demonstrated that treatment with the compound reduced levels of reactive oxygen species (ROS) in human keratinocyte cell lines exposed to oxidative stress. The compound also enhanced the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, suggesting a mechanism for its protective effects against oxidative damage.
Q & A
Basic: What synthetic methodologies are recommended for preparing cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid?
Answer:
The synthesis typically involves cyclization reactions or functional group transformations. For example, cyclopentane derivatives can be synthesized via acid-catalyzed cyclization of keto-acids or through ester hydrolysis. A related method involves using boron trifluoride diethyl etherate (BF₃·Et₂O) to catalyze cyclization, as demonstrated in the synthesis of 2-methyl-3-oxocyclopentane-1-carboxylic acid derivatives . Key steps include:
- Functionalization of the cyclopentane backbone with a trifluoromethylphenyl group via nucleophilic acyl substitution or Friedel-Crafts acylation.
- Stereochemical control by optimizing reaction temperature and solvent polarity to favor the cis-isomer.
- Purification via recrystallization or preparative HPLC (≥98% purity criteria, as referenced in HPLC-based quality control for similar compounds) .
Advanced: How does the stereochemistry of the cyclopentane ring impact biological activity or binding affinity in target systems?
Answer:
The cis-configuration of the cyclopentane ring can enhance conformational rigidity, influencing interactions with biological targets. For example:
- Enantiomer-specific activity has been observed in structurally related compounds, such as (1S,3R)-cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid, where stereochemistry affects enzyme inhibition .
- Comparative assays using chiral HPLC (e.g., Chiralpak® columns) to separate enantiomers and evaluate their activity in receptor-binding studies are recommended. Contradictions in literature data may arise from incomplete stereochemical characterization; thus, absolute configuration confirmation via X-ray crystallography or NMR-based NOE analysis is critical .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Answer:
A combination of techniques ensures accurate characterization:
- NMR spectroscopy (¹H/¹³C) to confirm the cis-configuration and substituent positions. For example, coupling constants (J) between protons on the cyclopentane ring can differentiate cis and trans isomers .
- HPLC-MS for purity assessment (≥98% by area normalization) and detection of trace impurities. Use C18 reverse-phase columns with acetonitrile/water gradients, as validated for similar cyclopentane-carboxylic acids .
- FT-IR spectroscopy to verify carbonyl (C=O) and carboxylic acid (O-H) functional groups .
Advanced: How can researchers resolve contradictions in reported solubility or stability data across studies?
Answer:
Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, temperature). Methodological recommendations include:
- Systematic solubility studies using standardized solvents (e.g., DMSO, ethanol, PBS) and controlled temperatures (0–25°C), as seen in stability protocols for related compounds .
- Differential Scanning Calorimetry (DSC) to assess thermal stability and polymorphic transitions.
- pH-dependent stability assays (e.g., 1–13 pH range) to identify degradation pathways, particularly for the carboxylic acid moiety .
Basic: What are critical safety precautions for handling this compound in laboratory settings?
Answer:
Referencing safety data sheets (SDS) for structurally similar compounds:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation exposure; the compound may cause respiratory irritation (H335 hazard code) .
- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes .
Advanced: What strategies optimize yield in multi-step syntheses involving trifluoromethylphenyl groups?
Answer:
- Catalyst screening: Transition-metal catalysts (e.g., Pd/C) for aryl coupling steps or trifluoromethylation reactions.
- Intermediate purification: Use flash chromatography or preparative TLC to isolate key intermediates, minimizing side reactions .
- Reaction monitoring: In-situ FT-IR or LC-MS to track progress and adjust conditions (e.g., temperature, stoichiometry) dynamically .
Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?
Answer:
The -CF₃ group enhances:
- Lipophilicity: LogP increases by ~1–2 units compared to non-fluorinated analogs, improving membrane permeability (e.g., LogP = 3.02 for a chlorobenzoyl analog) .
- Metabolic stability: Resistance to oxidative degradation due to strong C-F bonds.
- Electron-withdrawing effects: Activates adjacent carbonyl groups for nucleophilic attacks, relevant in prodrug design .
Advanced: What computational tools are effective for predicting this compound’s reactivity or binding modes?
Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify reactive sites (e.g., carbonyl carbon).
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like enzymes or receptors. Validate with experimental IC₅₀ or Kd data .
- QM/MM simulations: Study transition states in catalytic reactions involving the cyclopentane backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
